molecular formula C8H10N2O B2991928 1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- CAS No. 1194869-43-6

1h-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-

Cat. No.: B2991928
CAS No.: 1194869-43-6
M. Wt: 150.181
InChI Key: MKPHBWDDAXXGEU-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- is a bicyclic heterocyclic compound featuring a fused pyrrole-pyridine core with partial saturation at the 2,3-positions and a hydroxymethyl (-CH₂OH) substituent at position 4. This structural motif is significant in medicinal chemistry due to its resemblance to bioactive indole and azaindole scaffolds, which are prevalent in kinase inhibitors and other therapeutic agents .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h3-4,9,11H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPHBWDDAXXGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194869-43-6
Record name {1H,2H,3H-pyrrolo[3,2-b]pyridin-6-yl}methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable pyrrole precursor can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound may also interact with receptors on the cell surface, modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Pyrrolopyridine Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
1H-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro- 2,3-Dihydro-pyrrolo[3,2-b]pyridine 6-CH₂OH C₉H₁₀N₂O 162.19 (calculated) Potential solubility enhancer; H-bond donor Inferred
1H-Pyrrolo[3,2-b]pyridin-6-amine Pyrrolo[3,2-b]pyridine 6-NH₂ C₇H₇N₃ 133.15 Intermediate for drug synthesis
6-Methyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 6-CH₃ C₈H₈N₂ 132.16 Kinase inhibitor scaffolds (e.g., SGK-1)
6-(4-Fluorobenzyl)-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine 2,3-Dihydro-pyrrolo[3,2-b]pyridine 6-(4-Fluorobenzyl), 3,3-dimethyl C₁₆H₁₇FN₂ 256.32 Pharmacological studies (unpublished)
1H-Pyrrolo[3,2-b]pyridine-6-boronic acid pinacol ester Pyrrolo[3,2-b]pyridine 6-Boronic ester C₁₃H₁₇BN₂O₂ 260.11 Suzuki-Miyaura cross-coupling reagent

Key Observations:

Functional Group Impact: The 6-hydroxymethyl group in the target compound introduces hydrogen-bonding capability, distinguishing it from analogs like 6-methyl (hydrophobic) or 6-amine (nucleophilic) derivatives . This property may enhance interactions with biological targets, such as enzymes or receptors.

Synthetic Utility :

  • Boronic ester derivatives (e.g., 1H-pyrrolo[3,2-b]pyridine-6-boronic acid pinacol ester) are pivotal in cross-coupling reactions for constructing complex molecules, whereas the hydroxymethyl group in the target compound could serve as a site for further oxidation or conjugation .

Pharmacological Relevance :

  • Pyrrolo[2,3-b]pyridine derivatives (e.g., 6-methyl variant) exhibit kinase inhibitory activity, suggesting that the target compound’s dihydro core and polar substituents might modulate selectivity or potency in analogous pathways .

Biological Activity

1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

1H-Pyrrolo[3,2-b]pyridine-6-methanol, 2,3-dihydro- features a fused pyrrole and pyridine ring system. Its molecular formula is C8H10N2OC_8H_{10}N_2O with a molecular weight of approximately 150.18 g/mol. The structure contributes to its distinct chemical properties and biological activities.

Biological Activity

Mechanism of Action

The biological activity of 1H-Pyrrolo[3,2-b]pyridine-6-methanol primarily involves its interaction with various biological targets. Research indicates that this compound can inhibit specific enzymes and receptors:

  • Enzyme Inhibition : It has been shown to inhibit the activity of TNIK (TRAF2 and NCK-interacting kinase), with some derivatives exhibiting IC50 values lower than 1 nM. This suggests a potent inhibitory effect on pathways involving IL-2 secretion, which is crucial for T-cell activation and proliferation .
  • Receptor Modulation : The compound may also modulate fibroblast growth factor receptors (FGFR), which are implicated in various cancers and developmental processes .

In Vitro Studies

Several studies have investigated the biological effects of 1H-Pyrrolo[3,2-b]pyridine-6-methanol:

  • TNIK Inhibition : A study demonstrated that compounds derived from the pyrrolo[3,2-b]pyridine scaffold showed significant inhibition of TNIK, leading to reduced IL-2 secretion in T-cells . This highlights the potential for developing anti-cancer therapies targeting this pathway.
  • Cell Proliferation : In vitro assays indicated that the compound could inhibit cell proliferation in specific cancer cell lines, suggesting its utility as an anticancer agent .

Comparative Studies

To understand its biological uniqueness, comparisons were made with similar compounds:

Compound NameBiological ActivityIC50 (nM)
1H-Pyrrolo[3,2-b]pyridine-6-methanolTNIK inhibitor<1
1H-Pyrrolo[2,3-b]pyridineModerate TNIK inhibition>10
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-oneAnticancer activityVariable

This table illustrates that while other pyrrolopyridine derivatives also exhibit biological activity, 1H-Pyrrolo[3,2-b]pyridine-6-methanol demonstrates superior potency as a TNIK inhibitor.

Case Study 1: Cancer Therapeutics

In an experimental setup targeting cancer cell lines, researchers synthesized a series of derivatives based on the pyrrolo[3,2-b]pyridine scaffold. These derivatives were evaluated for their ability to inhibit cell growth and induce apoptosis. The most promising candidates exhibited significant cytotoxicity against various cancer types while maintaining selectivity for tumor cells over normal cells.

Case Study 2: Autoimmune Disorders

Another study explored the potential of this compound in treating autoimmune disorders by modulating T-cell responses. The results indicated that specific derivatives could effectively reduce IL-2 levels in activated T-cells, providing a basis for further exploration in therapeutic applications for conditions like rheumatoid arthritis and psoriasis.

Q & A

Q. What are the established synthetic routes for 1H-Pyrrolo[3,2-b]pyridine-6-methanol,2,3-dihydro-?

The synthesis typically involves cyclization and functional group modification. A common approach is to start with a pyrrolopyridine scaffold and introduce the methanol group via reduction or substitution. For example, a nitrile group (as in 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile) can be reduced to a primary alcohol using reagents like LiAlH4 or catalytic hydrogenation . The 2,3-dihydro moiety may be introduced via selective hydrogenation of the pyrrole ring under controlled conditions (e.g., H₂/Pd-C in ethanol) . Alternative routes include condensation of aminopyrrole derivatives with formaldehyde derivatives in acidic media .

Q. How is the compound characterized analytically?

Key techniques include:

  • NMR : The hydroxyl proton (-CH₂OH) appears as a broad singlet (~1-5 ppm in 1^1H NMR), while aromatic protons in the pyrrolopyridine ring resonate between 6.5–8.5 ppm. The 2,3-dihydro structure is confirmed by coupled doublets for the saturated CH₂ groups .
  • IR : A strong O-H stretch (~3200–3600 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) are observed .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₈H₁₀N₂O, MW 150.18 g/mol) .

Q. What preliminary biological activities have been reported for this scaffold?

Pyrrolo[3,2-b]pyridine derivatives exhibit kinase inhibition, antitumor, and antiviral activities. For instance, analogs with hydroxyl groups show enhanced solubility and binding to kinase active sites (e.g., EGFR or VEGFR), leading to apoptosis in cancer cell lines . The methanol group may improve pharmacokinetic properties by increasing hydrophilicity .

Advanced Research Questions

Q. How do structural modifications (e.g., 2,3-dihydro saturation) impact bioactivity?

Saturation of the pyrrole ring (2,3-dihydro) reduces aromaticity, potentially altering binding affinity. For example, dihydro derivatives of similar scaffolds show improved metabolic stability compared to fully aromatic analogs but may lose potency against certain kinases due to reduced π-π stacking . Methanol substitution at position 6 enhances hydrogen bonding with target proteins, as seen in kinase inhibition assays .

Q. What mechanistic insights exist for its kinase inhibition?

The compound likely acts as a Type I kinase inhibitor, binding to the ATP pocket. Molecular docking studies suggest the methanol group forms hydrogen bonds with conserved residues (e.g., Lys745 in EGFR), while the pyrrolopyridine core occupies the hydrophobic back pocket. Competitive binding assays (e.g., ADP-Glo™) confirm ATP displacement, with IC₅₀ values in the nanomolar range for optimized derivatives .

Q. What strategies address solubility challenges in in vivo studies?

  • Prodrug Design : Esterification of the methanol group (e.g., acetyl or phosphate esters) improves lipophilicity for membrane penetration, with enzymatic cleavage releasing the active form .
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) enhances aqueous solubility for intravenous administration .
  • Salt Formation : Hydrochloride salts of related dihydro-pyrrolopyridines show 3–5x higher solubility in PBS (pH 7.4) compared to free bases .

Methodological Considerations

Q. How to resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration, cell line variability). Standardize protocols using:

  • Consistent ATP Levels : Maintain 1 mM ATP in kinase assays to mimic physiological conditions .
  • Orthogonal Assays : Validate cytotoxicity via MTT and clonogenic survival tests to distinguish cytostatic vs. cytotoxic effects .

Q. What computational tools aid in SAR optimization?

  • Molecular Dynamics (MD) Simulations : Predict binding stability of dihydro vs. aromatic analogs (e.g., GROMACS or AMBER).
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with bioavailability .

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